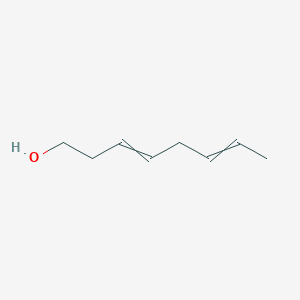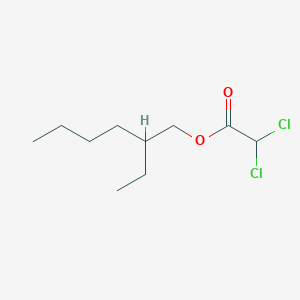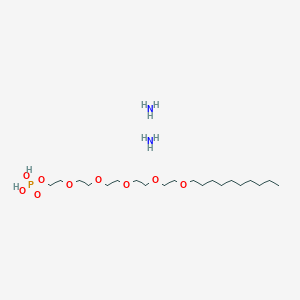
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ether linkages and a phosphate group, making it a versatile molecule in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt typically involves the reaction of 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid and ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid: This step introduces the phosphate group into the molecule.
Neutralization with ammonium hydroxide: This step converts the dihydrogen phosphate into its diammonium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the concentration of reactants.
化学反应分析
Types of Reactions
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group into different reduced forms.
Substitution: The ether linkages in the molecule can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism by which 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often acting as a binding site for proteins and other biomolecules. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding pockets and interact with different targets.
相似化合物的比较
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar structure but lacks the phosphate group.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Shorter chain length and different functional groups.
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Contains additional ether linkages and hydroxyl groups.
Uniqueness
What sets 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt apart from similar compounds is its unique combination of ether linkages and a phosphate group. This structure provides a balance of hydrophilic and hydrophobic properties, making it highly versatile in various applications.
属性
CAS 编号 |
68480-03-5 |
|---|---|
分子式 |
C20H49N2O9P |
分子量 |
492.6 g/mol |
IUPAC 名称 |
azane;2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O9P.2H3N/c1-2-3-4-5-6-7-8-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-30(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);2*1H3 |
InChI 键 |
OUMOFXVTNLHHRC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)(O)O.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


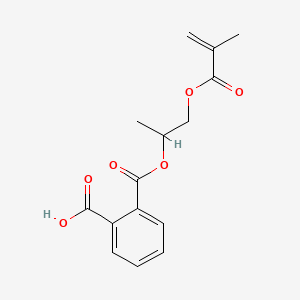
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
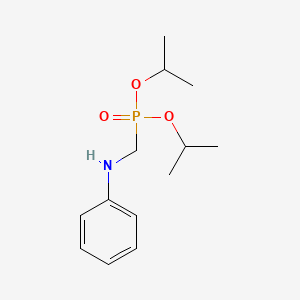
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)
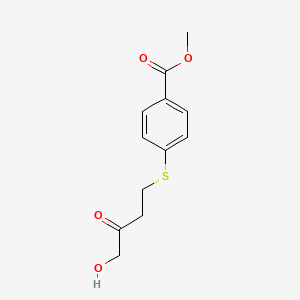
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)

![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
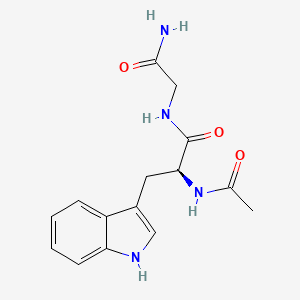
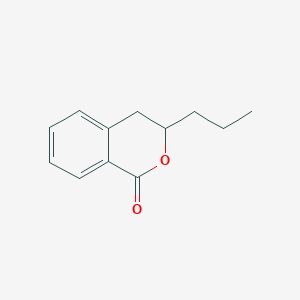
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
